molecular formula C11H9F3N4O6S B13411793 Flucarbazone-N-desmethyl 100 microg/mL in Acetonitrile

Flucarbazone-N-desmethyl 100 microg/mL in Acetonitrile

Cat. No.: B13411793
M. Wt: 382.27 g/mol
InChI Key: ZPLXAFLIKQVXEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flucarbazone-N-desmethyl 100 micrograms per milliliter in acetonitrile is a reference standard used primarily in the analysis of herbicides and their metabolites. This compound is a derivative of flucarbazone, a selective herbicide used to control grass weeds and some broad-leaved weeds in cereal crops .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of flucarbazone-N-desmethyl involves several steps, starting from the parent compound flucarbazone. The process typically includes the demethylation of flucarbazone to produce the N-desmethyl derivative. This reaction is often carried out under controlled conditions using specific reagents and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of flucarbazone-N-desmethyl involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The compound is then dissolved in acetonitrile to create a standard solution with a concentration of 100 micrograms per milliliter .

Chemical Reactions Analysis

Types of Reactions

Flucarbazone-N-desmethyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of flucarbazone-N-desmethyl include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from the reactions of flucarbazone-N-desmethyl depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products .

Scientific Research Applications

Flucarbazone-N-desmethyl is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of flucarbazone-N-desmethyl involves the inhibition of acetolactate synthase (ALS), an enzyme essential for the synthesis of branched-chain amino acids in plants. By inhibiting ALS, flucarbazone-N-desmethyl disrupts protein synthesis, leading to the death of susceptible plants. This mechanism is similar to that of other ALS-inhibiting herbicides .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to flucarbazone-N-desmethyl include other ALS-inhibiting herbicides such as:

  • Imazapyr
  • Imazethapyr
  • Sulfometuron-methyl
  • Chlorimuron-ethyl

Uniqueness

Flucarbazone-N-desmethyl is unique in its specific structure and its use as a reference standard in analytical chemistry. Its high solubility in acetonitrile and its stability make it particularly useful for precise and accurate measurements in various analytical applications .

Properties

IUPAC Name

3-methoxy-5-oxo-N-[2-(trifluoromethoxy)phenyl]sulfonyl-4H-1,2,4-triazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O6S/c1-23-8-15-9(19)18(16-8)10(20)17-25(21,22)7-5-3-2-4-6(7)24-11(12,13)14/h2-5H,1H3,(H,17,20)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLXAFLIKQVXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C(=O)N1)C(=O)NS(=O)(=O)C2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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